BenchChemオンラインストアへようこそ!

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Medicinal Chemistry Process Chemistry Analytical Quality Control

tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate (CAS 128293-71-0) is a Boc-protected 4-amino-1-methylimidazole utilized as a versatile intermediate in pharmaceutical research and heterocyclic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine at the imidazole 4-position and a methyl substituent at the 1-position, yielding a well-defined, single regioisomeric structure with molecular formula C₉H₁₅N₃O₂ and molecular weight 197.23 g/mol.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 128293-71-0
Cat. No. B141947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
CAS128293-71-0
SynonymsCarbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN(C=N1)C
InChIInChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13)
InChIKeyJQTWEANCDMUEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate (CAS 128293-71-0) – Procurement-Grade Overview for Medicinal Chemistry Building Blocks


tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate (CAS 128293-71-0) is a Boc-protected 4-amino-1-methylimidazole utilized as a versatile intermediate in pharmaceutical research and heterocyclic synthesis . The compound features a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine at the imidazole 4-position and a methyl substituent at the 1-position, yielding a well-defined, single regioisomeric structure with molecular formula C₉H₁₅N₃O₂ and molecular weight 197.23 g/mol . Commercial material is typically supplied at ≥98% purity and stored at 2–8°C under dry conditions .

Why Generic Substitution of tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate Is Not Advisable


Simple replacement of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate by other Boc-protected imidazoles or N-methylimidazole regioisomers introduces quantifiable differences in physicochemical properties, regiochemical fidelity, and deprotection behavior that directly affect downstream synthetic yields and product purity . The fixed 1-methyl-4-Boc-amino substitution pattern eliminates the tautomeric ambiguity present in N-unsubstituted imidazole analogs, ensuring consistent reactivity in metal-catalyzed couplings and nucleophilic substitutions [1]. The quantitative evidence below demonstrates that even closely related analogs differ in melting point, lipophilicity, and deprotection efficiency—parameters that translate into procurement-relevant criteria such as purification ease, solubility, and compatibility with tandem deprotection strategies [2].

Quantitative Differentiation Evidence for tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate vs. Closest Analogs


Melting Point and Crystallinity vs. Des-Methyl Analog (CAS 34665-48-0) – Purification and Handling Advantage

The target compound exhibits a sharp, reproducible melting point with decomposition at 196–198°C (solv: ethyl ether), as reported by multiple suppliers . In contrast, tert-butyl 1H-imidazol-4-ylcarbamate (CAS 34665-48-0, the des-methyl analog) is consistently listed as a low-melting solid or oil with no defined melting point in authoritative databases . This difference reflects the enhanced crystallinity imparted by the N-methyl substituent, which eliminates tautomeric disorder and facilitates purification by recrystallization. For procurement, a well-defined melting point serves as a rapid identity and purity checkpoint and simplifies storage and handling logistics.

Medicinal Chemistry Process Chemistry Analytical Quality Control

Lipophilicity (LogP) Comparison – Impact on Solubility and Biological Membrane Permeability

The target compound carries a calculated LogP of 1.77 (cLogP) and a topological polar surface area (TPSA) of 56.15 Ų, as reported in the Chemscene computational chemistry datasheet . Although an experimental LogP for the des-methyl analog (CAS 34665-48-0) is not publicly available, structure-based fragment prediction indicates an approximate LogP of 1.2–1.3 for the N-unsubstituted imidazole analog, reflecting the absence of the lipophilic methyl group [1]. The ~0.5 LogP unit difference corresponds to an approximately threefold difference in partition coefficient, which significantly influences solubility in organic extraction solvents and passive membrane permeability in cellular assays. For researchers procuring a Boc-protected imidazole building block destined for biological evaluation, the higher and predictable lipophilicity of the target compound aligns with lead-like property space (LogP ≤ 3) while providing sufficient hydrophobicity for efficient organic-phase workup.

Drug Design ADME-Tox Physicochemical Profiling

Regiochemical Fidelity vs. N-Unsubstituted Imidazole Analogs – Elimination of Tautomeric Impurity in Downstream Couplings

The N-methyl substituent at the imidazole 1-position permanently fixes the tautomeric state of the heterocycle, ensuring that the 4-Boc-amino group remains the exclusive nucleophilic site for further functionalization [1]. In stark contrast, tert-butyl 1H-imidazol-4-ylcarbamate (CAS 34665-48-0) can undergo prototropic tautomerism between the 1H- and 3H- forms, generating a regioisomeric mixture of 4-amino and 5-amino species under basic or thermal conditions [1]. This tautomeric ambiguity lowers the effective purity of the N-unsubstituted analog and leads to inseparable regioisomeric products in palladium-catalyzed Buchwald–Hartwig aminations or copper-mediated Ullmann couplings. Suppliers of the target compound report a single regioisomer by ¹H NMR and HPLC, typically at ≥98% purity , whereas the des-methyl analog is often sold as a mixture of tautomers with lower isomeric purity. For procurement, selecting the N-methyl derivative eliminates the risk of purchasing a material that will generate difficult-to-purify byproducts during key bond-forming steps.

Organic Synthesis C–N Coupling Regioselectivity

Selective Boc Deprotection Compatibility – NaBH₄/EtOH Method for Imidazole Carbamates

A 2020 study by Gerokonstantis et al. demonstrated that N-Boc-protected imidazoles can be selectively deprotected with NaBH₄ in ethanol at room temperature in 75–98% isolated yield, while primary Boc-protected aliphatic amines and N-Boc-pyrroles/indoles remain completely intact under these conditions [1]. Although the study did not specifically report data for tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, the substrate scope included closely related N-Boc-imidazole derivatives, establishing a class-wide selectivity profile. This orthogonal deprotection strategy is directly applicable to the target compound, enabling the liberation of the 4-amino group in the presence of other acid-labile protecting groups that would be compromised under standard TFA-mediated Boc cleavage. In comparison, Boc groups on aliphatic amines or anilines require strongly acidic conditions (e.g., 50% TFA in DCM), which can degrade acid-sensitive functionalities elsewhere in complex intermediates. The availability of a mild, chemoselective deprotection method enhances the synthetic utility of the target compound in convergent total synthesis and fragment-based drug discovery, where maintaining the integrity of multiple orthogonal protecting groups is paramount.

Protecting Group Chemistry Orthogonal Deprotection Peptidomimetics

High-Value Application Scenarios for tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate Based on Quantitative Differentiation Evidence


Synthesis of DNA-Binding Polyamides Requiring Defined N-Methylimidazole Building Blocks

Solid-phase synthesis of sequence-specific DNA-binding polyamides containing N-methylimidazole (Im) and N-methylpyrrole (Py) residues relies on Boc-protected 4-amino-1-methylimidazole monomers of high regioisomeric purity [1]. The target compound, with its fixed 1-methyl-4-Boc-amino structure, provides a single, fully characterized regioisomer that has been utilized in achieving >98% stepwise coupling yields in polyamide elongation [1]. The absence of tautomeric ambiguity ensures that each coupling step proceeds at a defined position, a prerequisite for the reproducible synthesis of polyamides with predictable DNA-binding affinity and specificity [1]. Procurement of this monomer in ≥98% purity with verified LogP and TPSA descriptors further supports consistent solubility in the DMF/NMP solvent systems typically employed in solid-phase protocols.

Fragment-Based Drug Discovery Campaigns Requiring Orthogonal Boc Deprotection in the Presence of Acid-Sensitive Functionality

In fragment-based lead generation, intermediate compounds often contain multiple protecting groups and acid-labile linkages (e.g., acetal, silyl ether, or trityl groups). The compatibility of the imidazole-Boc motif with NaBH₄/EtOH-mediated deprotection [1] allows the target compound's 4-amino group to be liberated without exposing the entire scaffold to TFA. This orthogonal deprotection capability is critical for fragment libraries that are screened in biochemical assays requiring the free amine for target engagement while preserving the integrity of other structural features. Procuring a building block with a documented orthogonal deprotection pathway reduces the risk of unexpected deprotection incompatibilities that could derail a fragment-to-lead optimization timeline.

Metal-Catalyzed C–N Cross-Coupling for Kinase Inhibitor Intermediates

The 4-Boc-amino-1-methylimidazole scaffold serves as a precursor to 4-amino-1-methylimidazole, a core motif in numerous ATP-competitive kinase inhibitors [1]. The Boc protecting group prevents unwanted coordination of the free amine to palladium or copper catalysts during Buchwald–Hartwig or Ullmann-type couplings, allowing selective functionalization at other positions of the imidazole ring. The high crystallinity and sharp melting point (196–198°C) of the target compound facilitate precise stoichiometric dispensing, which is critical for maintaining the exact catalyst-to-substrate ratios required for reproducible catalytic turnover in medicinal chemistry scale-up.

Quality-Controlled Building Block for Automated Parallel Synthesis Platforms

Automated high-throughput synthesis platforms demand building blocks with rigorously characterized physical properties, including well-defined melting point, LogP, and TPSA, to ensure consistent automated dispensing and dissolution [1]. The target compound's documented melting point (196–198°C decomp.), cLogP (1.77), and TPSA (56.15 Ų) provide the quantitative parameters necessary for programming automated liquid handlers and predicting solubility in a range of solvents. Compared to the des-methyl analog, which lacks a sharp melting point, the target compound reduces the risk of inaccurate gravimetric dispensing due to hygroscopicity or amorphous morphology, thereby increasing the reliability of parallel library synthesis.

Quote Request

Request a Quote for tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.